molecular formula C14H10N2O4 B2437015 5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 135810-39-8

5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B2437015
CAS No.: 135810-39-8
M. Wt: 270.244
InChI Key: PTULHSNFKGQOAW-UHFFFAOYSA-N
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Description

5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring. The presence of a nitro group at the 8th position and a methyl group at the 2nd position further distinguishes it from other benzoxazepine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 2-methyl-8-amino-5H-benzo[b][1,4]benzoxazepin-6-one.

    Reduction: Formation of 2-methyl-8-amino-5H-benzo[b][1,4]benzoxazepin-6-one.

    Substitution: Formation of various substituted benzoxazepine derivatives depending on the substituent introduced.

Scientific Research Applications

5-methyl-13-nitro-2-oxa-9-azatricyclo[940

Mechanism of Action

The mechanism of action of 5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound has been shown to induce cell cycle arrest in the G2/M phase and display limited toxicity against noncancerous cells . The nitro group plays a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
  • 2,2,4-trimethyl-2,3-dihydrobenzothiazepine
  • 2,2,4-trimethyl-2,3-dihydrobenzoxazepine

Uniqueness

5-methyl-13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to the presence of both a nitro group and a methyl group, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8-2-4-11-13(6-8)20-12-5-3-9(16(18)19)7-10(12)14(17)15-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTULHSNFKGQOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of N-(2-Hydroxy-4-methylphenyl)-2-chloro-5-nitrobenzene carboxamide (530 mg, 1.7 mmol) and 2 N NaOH (0.95 ml, 1.9 mol) in water (5 ml) was heated under reflux for 10 h. The resultant slurry was allowed to stand overnight at room temperature and a copious amount of water was added. The resulting mixture was filtered and solid was collected to obtain the compound (380 mg, 83%). Mp: 274-277° C.
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83%

Synthesis routes and methods III

Procedure details

A mixture of 20.2 g (0.1 mole) of 2-chloro-5-nitrobenzoic acid and 8.4 ml thionyl chloride in 100 ml of dioxane was refluxed for 90 minutes. The solution was cooled to 50° C. and added to a suspension of 12.3 g (0.1 mole) of 2-amino-5-methyl phenol in 50 ml of water. After about half of the acid chloride was added, 8.2 g sodium acetate was added, then the rest of the acid chloride was added dropwise. The reaction mixture was stirred for 45 minutes at 50° C. Ice water was added to the mixture with stirring, and the resulting precipitate was filtered and washed with water. The filter cake was dissolved in 150 ml of water containing 4 g of NaOH and stirred for 1 hour at 85°-95° C., then cooled to room temperature. The cooled solution was acidified with HCl, filtered, and washed with water. The precipitate was dried to yield 11.3 g (42%) of 2-nitro-7-methyldibenz[b,f][1,4]oxazepin-11(10H)-one, mp 264°-266° C.
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